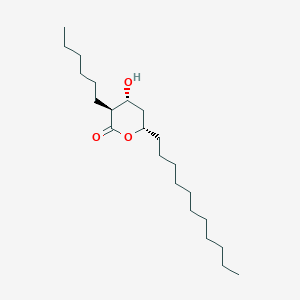
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the family of oxanones, which are known for their diverse chemical properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of hexanal with undecanal, followed by cyclization and reduction steps to form the oxanone ring. The reaction conditions often require the use of strong bases like sodium hydroxide and catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The oxanone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their catalytic activity.
類似化合物との比較
Similar Compounds
- (3S,4R,6S)-3,4-dihydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6S)-3-hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester
Uniqueness
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H42O3 |
|---|---|
分子量 |
354.6 g/mol |
IUPAC名 |
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21+/m0/s1 |
InChIキー |
LRXRIVSWHMVULO-PCCBWWKXSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
正規SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
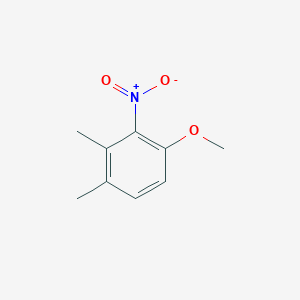
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
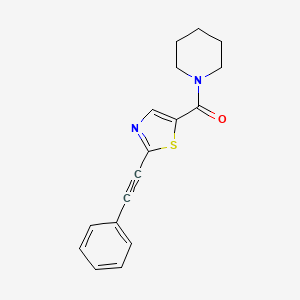
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
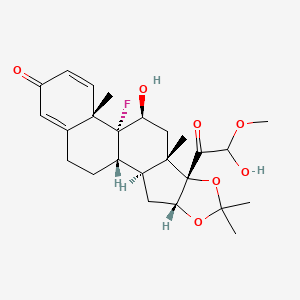

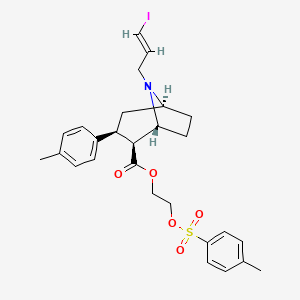
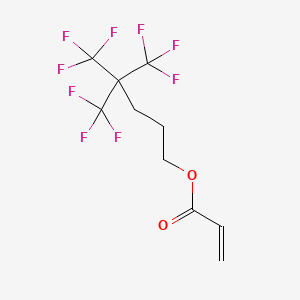
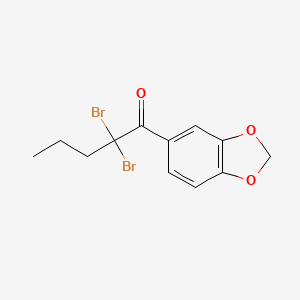
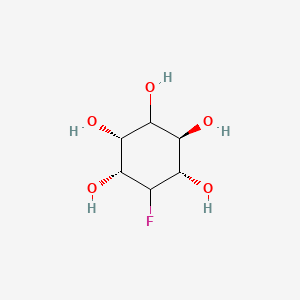
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
